Methyl 2-(4-aminooxan-3-yl)acetate
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Overview
Description
Methyl 2-(4-aminooxan-3-yl)acetate: is a chemical compound with the molecular formula C₈H₁₅NO₃ and a molecular weight of 173.21 g/mol . It is a derivative of oxane, featuring an amino group at the 4-position and a methyl ester group at the 2-position. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-aminooxan-3-yl)acetate typically involves the reaction of oxane derivatives with appropriate reagents. One common method is the reaction of 4-aminooxane with methyl bromoacetate under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-aminooxan-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides are used for forming amides.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide derivatives.
Scientific Research Applications
Methyl 2-(4-aminooxan-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive amino group.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-(4-aminooxan-3-yl)acetate involves its interaction with various molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active oxane derivative, which can further interact with cellular pathways .
Comparison with Similar Compounds
Methyl 2-(3-aminooxan-3-yl)acetate: Similar structure but with the amino group at the 3-position.
Methyl 2-(4-aminooxan-4-yl)acetate: Similar structure but with the amino group at the 4-position.
Uniqueness: Methyl 2-(4-aminooxan-3-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted research and industrial applications .
Properties
Molecular Formula |
C8H15NO3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
methyl 2-(4-aminooxan-3-yl)acetate |
InChI |
InChI=1S/C8H15NO3/c1-11-8(10)4-6-5-12-3-2-7(6)9/h6-7H,2-5,9H2,1H3 |
InChI Key |
FKDZUHPKMZCBCK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1COCCC1N |
Origin of Product |
United States |
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